molecular formula C8H15NO5S B569456 Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate CAS No. 454248-53-4

Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate

Cat. No. B569456
CAS RN: 454248-53-4
M. Wt: 237.27
InChI Key: NFAKQWFVEAEEPG-ZCFIWIBFSA-N
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Description

Tert-butyl ®-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO5S and a molecular weight of 237.27 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H15NO5S. Unfortunately, the search results do not provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

This compound appears as a white solid . It has a molecular weight of 237.27300 . The melting point is reported to be between 100-107°C . The optical rotation is reported as [a]D20 = -11.0 ± 2º (C=1 in MeOH) .

Scientific Research Applications

Synthesis and Chemical Intermediates

Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate has been explored in various synthetic applications. For instance, it's used in the stereoselective hydroformylation of oxazoline derivatives to form important intermediates for synthesizing homochiral amino acid derivatives, valuable in synthetic chemistry (Kollár & Sándor, 1993). Furthermore, this compound plays a role in the synthesis of key intermediates of Biotin, a vital water-soluble vitamin, through a six-step process starting from L-cystine (Liang, Qin, Wang, & Huang, 2016).

Structural Analysis and Conformation

The absolute configuration of various enantiomers of this compound has been established through crystallographic studies, which aid in understanding its molecular geometry and potential chemical behavior (Flock, Bruhn, Fink, & Frauenrath, 2006).

Novel Reagents and Ligands

Research has led to the development of functionally differentiated aminoindanol based endo-N-sulfonyl 1,2,3-oxathiazolidine-2-oxide as sulfinyl transfer agents. These novel reagents have practical implications in producing various sulfinamide ligands, demonstrating the versatility of tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate derivatives (Han, Krishnamurthy, Grover, Fang, & Senanayake, 2002).

Pharmaceutical Research and Synthesis

The compound has been utilized in the synthesis of N,O-protected-(S)-2-methylserine on a multikilogram scale, highlighting its industrial-scale applicability in pharmaceutical contexts (Anson et al., 2011). Additionally, it's used in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, underscoring its role in developing novel peptide-based compounds (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Other Applications

This chemical is also a key intermediate in the novel synthesis of D-ribo-phytosphingosine, showcasing its utility in complex organic syntheses (Lombardo, Capdevila, Pasi, & Trombini, 2006). Moreover, it is used in diastereoselective aldol additions for synthesizing highly functionalized α-substituted amino acid derivatives, vital for sphingosine-related metabolites (Brunner, Nissinen, Rissanen, Straub, & Koskinen, 2005).

Mechanism of Action

The mechanism of action of Tert-butyl ®-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate is not specified in the search results. This compound is likely used as a reagent or intermediate in chemical reactions, but without specific context, it’s difficult to determine its exact role .

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-6-5-13-15(11,12)9(6)7(10)14-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAKQWFVEAEEPG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate

CAS RN

454248-53-4
Record name (4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine,N-BOC protected
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